Benzyl (2,4-dimethylfuran-3-yl)carbamate
Description
Structure
2D Structure
Properties
CAS No. |
87675-99-8 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
benzyl N-(2,4-dimethylfuran-3-yl)carbamate |
InChI |
InChI=1S/C14H15NO3/c1-10-8-17-11(2)13(10)15-14(16)18-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,15,16) |
InChI Key |
FKDOSWFCNJNPOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1NC(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Chemical Reactivity and Transformations of Benzyl 2,4 Dimethylfuran 3 Yl Carbamate
Reactions at the Carbamate (B1207046) Nitrogen
The carbamate moiety, specifically the nitrogen atom, is a primary site for reactions such as deprotection to reveal the parent amine, as well as N-alkylation and N-acylation to introduce further substituents.
The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines due to its stability under various conditions and its susceptibility to specific cleavage methods. Several strategies are available for the deprotection of benzyl (B1604629) carbamates, which can be adapted for Benzyl (2,4-dimethylfuran-3-yl)carbamate to yield 3-amino-2,4-dimethylfuran.
Common deprotection methods include catalytic hydrogenolysis, acid-mediated cleavage, and nucleophilic attack. The choice of method often depends on the presence of other functional groups within the molecule that might be sensitive to the reaction conditions. For substrates with sensitive functionalities, milder, more selective methods are preferred. chemistryviews.orgresearchgate.net
Catalytic Hydrogenolysis: This is a standard and often high-yielding method for Cbz deprotection. It typically involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source. However, this method may be incompatible with molecules containing other reducible functional groups.
Acid-Mediated Deprotection: Strong acids can cleave the benzyl carbamate group. However, the furan (B31954) ring is known to be sensitive to acidic conditions, which can lead to ring-opening or polymerization. Therefore, this method must be employed with caution for furan-containing compounds.
Nucleophilic Deprotection: A milder alternative involves nucleophilic attack on the benzylic carbon of the carbamate. For instance, treatment with 2-mercaptoethanol in the presence of a base like potassium phosphate in a solvent such as N,N-dimethylacetamide (DMAc) at elevated temperatures can effectively deprotect a variety of Cbz-protected amines. chemistryviews.org This method demonstrates good functional group tolerance, making it potentially suitable for the deprotection of this compound without compromising the integrity of the furan ring.
Table 1: Comparison of Deprotection Strategies for Benzyl Carbamates
| Deprotection Method | Reagents | Advantages | Potential Disadvantages for this compound |
|---|---|---|---|
| Catalytic Hydrogenolysis | Pd/C, H₂ | High efficiency, clean reaction | Potential for furan ring reduction |
| Acid-Mediated Cleavage | Strong acids (e.g., HBr/AcOH) | Effective for many substrates | Risk of furan ring degradation or polymerization |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | Mild conditions, good functional group tolerance | May require elevated temperatures |
While the primary amine precursor, 3-amino-2,4-dimethylfuran, would be more reactive towards N-alkylation and N-acylation, direct functionalization of the carbamate nitrogen is also possible, though less common. More typically, the carbamate is deprotected first, and the resulting amine is then subjected to alkylation or acylation.
Should direct N-alkylation of the carbamate be attempted, it would likely require strong bases to deprotonate the nitrogen, followed by reaction with an alkyl halide. However, the acidity of the N-H proton in a carbamate is significantly lower than that of an amine, making this a challenging transformation.
N-acylation of the carbamate is generally not a feasible reaction, as the nitrogen is already acylated. Further acylation would be highly unfavorable. The more practical approach for introducing an acyl group is to first deprotect the carbamate to the free amine and then proceed with standard acylation methods.
Reactivity of the Furan Ring System
The 2,4-dimethylfuran ring in this compound is an electron-rich aromatic system, making it susceptible to various reactions, including electrophilic substitution, cycloadditions, and ring-opening processes.
The furan ring is generally more reactive towards electrophilic aromatic substitution than benzene. The substituents on the furan ring play a crucial role in directing incoming electrophiles. In the case of this compound, the ring is substituted with two methyl groups at positions 2 and 4, and a carbamate group at position 3.
The methyl groups are electron-donating and activating, while the carbamate group is generally considered to be electron-withdrawing and deactivating through its carbonyl group, although the nitrogen lone pair can participate in resonance. The combined electronic effects of these substituents will influence the position of electrophilic attack. The most likely position for electrophilic substitution would be the C5 position, which is activated by the adjacent methyl group at C4 and is the only unsubstituted position on the ring.
A study on the reaction of a furan ring with N-chlorosuccinimide (NCS) demonstrated that electrophilic substitution can occur readily on the furan scaffold. nih.gov
The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions. The reactivity of the furan as a diene is influenced by the substituents on the ring. Electron-donating groups generally enhance the reactivity of the furan in normal electron-demand Diels-Alder reactions. The 2,4-dimethylfuran system in the target molecule is expected to be a reactive diene.
Studies on the Diels-Alder reactions of substituted furans have shown that they readily react with various dienophiles. For example, boron-substituted furans have been shown to react efficiently with maleic anhydride. acs.org The presence of the carbamate group at the 3-position may influence the stereoselectivity and regioselectivity of the cycloaddition. The reversibility of Diels-Alder reactions with furans is a common phenomenon. rsc.org
Table 2: Potential Diels-Alder Reactions of a 2,4-Dimethylfuran System
| Dienophile | Expected Product | Reaction Conditions | Reference |
|---|---|---|---|
| Maleic Anhydride | Exo-cycloadduct | Room temperature to elevated temperatures | acs.org |
| N-Methylmaleimide | Phthalimide derivative after aromatization | - | rsc.org |
Furan rings can undergo ring-opening reactions under certain conditions, particularly in the presence of acid or upon oxidation. The stability of the furan ring in this compound would be a consideration during reactions that employ acidic reagents. Acid-catalyzed hydrolysis of furans can lead to the formation of dicarbonyl compounds. researchgate.net
Oxidative dearomatization of furans can also lead to ring-opened products or rearranged structures. For instance, the oxidation of 2,5-dimethylfuran can lead to the formation of hex-3-ene-2,5-dione through a ring-opening rearrangement. researchgate.netsouthwales.ac.uk
Thermal rearrangements of furan-substituted systems are also known. For example, furan-substituted vinyl cyclopropanes can undergo thermal Cope rearrangement to form fused tricyclic systems. nih.gov While not directly applicable to the parent compound, this illustrates the potential for rearrangements in more complex derivatives.
Reactions at the Benzylic Position
The benzylic position of this compound is a key site for chemical modification due to the influence of the adjacent phenyl ring and the carbamate functionality.
Alpha-Heterocarbanion Generation and Functionalization
The generation of an α-heterocarbanion at the benzylic position is a powerful strategy for introducing a variety of functional groups. Treatment of the parent carbamate with a strong base, such as organolithium reagents, can lead to deprotonation at the benzylic carbon. The resulting lithiated species can then react with a range of electrophiles.
For instance, lithiated benzylic carbamates have been shown to undergo reactions that can lead to either 1,4-transfer of the carbamoyl group to the ortho position of the benzene ring or a 1,2-transfer to the benzylic position itself ukzn.ac.za. While the specific outcomes for this compound would require empirical investigation, the general principle of α-heterocarbanion formation and subsequent reaction is a well-established pathway for functionalization.
Table 1: Illustrative Functionalization Reactions via α-Heterocarbanion
| Electrophile | Product Structure | Potential Yield (%) |
|---|---|---|
| Methyl iodide | Benzyl (1-(2,4-dimethylfuran-3-yl)ethyl)carbamate | 75-85 |
| Benzaldehyde | Benzyl (1-(2,4-dimethylfuran-3-yl)-2-hydroxy-2-phenylethyl)carbamate | 60-70 |
| Acetone | Benzyl (1-(2,4-dimethylfuran-3-yl)-2-hydroxy-2-methylpropyl)carbamate | 65-75 |
Note: The yields presented are hypothetical and based on analogous reactions reported in the literature for similar benzylic carbamates.
Regioselective and Stereoselective Transformations at the Benzylic Site
Achieving regioselectivity and stereoselectivity in transformations at the benzylic position is crucial for the synthesis of complex molecules. The carbamate group can act as a directing group, influencing the stereochemical outcome of reactions. For example, in the context of aminomethylation reactions, carbamate-protected electrophiles have been developed to improve reaction profiles and facilitate purification researchgate.net.
Furthermore, palladium-catalyzed reactions of benzylic compounds have demonstrated high levels of stereocontrol, often proceeding with inversion of configuration organic-chemistry.org. This suggests that stereoselective synthesis of chiral derivatives from this compound is a feasible objective. The choice of catalyst, ligands, and reaction conditions would be critical in controlling the stereochemical outcome.
Derivatization and Analog Synthesis from this compound
The structural features of this compound offer multiple avenues for derivatization and the synthesis of a diverse library of analogs.
Modification of the Benzylic Moiety
Beyond the α-functionalization, the benzylic moiety can be modified through several other reactions. The benzyl group, commonly used as a protecting group in organic synthesis, can be removed under specific conditions, such as catalytic hydrogenation masterorganicchemistry.com. This deprotection would yield the corresponding furan-3-yl)carbamic acid, which could be further functionalized.
Alternatively, modifications to the phenyl ring of the benzyl group can be envisioned. Electrophilic aromatic substitution reactions could introduce substituents at the ortho, meta, or para positions, thereby modulating the electronic and steric properties of the molecule.
Transformations of the Furan Substituents
The furan ring itself is amenable to a variety of transformations. The methyl groups at the 2- and 4-positions can potentially undergo oxidation or halogenation under specific conditions. Furthermore, the furan ring can participate in cycloaddition reactions or undergo ring-opening to form highly functionalized acyclic compounds researchgate.netnih.govnih.gov. The specific reactivity would be influenced by the electron-donating nature of the carbamate group and the methyl substituents.
Table 2: Potential Transformations of the Furan Ring
| Reagent/Condition | Transformation | Product Type |
|---|---|---|
| m-CPBA | Oxidative dearomatization | Spiro-intermediate |
| Brønsted acid | Cyclodehydration (of a suitable precursor) | Substituted furan |
| Dienophile (e.g., maleic anhydride) | Diels-Alder reaction | Furan-adduct |
Note: These transformations are based on known reactivity patterns of substituted furans and would need to be experimentally verified for the specific substrate.
Synthesis of Polyfunctionalized Carbamatofurans
The combination of reactions at the benzylic position and on the furan ring allows for the synthesis of polyfunctionalized carbamatofurans. A strategic sequence of reactions can lead to the introduction of multiple functional groups with a high degree of control. For instance, an initial functionalization at the benzylic position could be followed by a transformation of the furan ring, or vice versa. This approach opens the door to the creation of complex molecular architectures based on the this compound scaffold. The development of one-pot or domino reactions could further enhance the efficiency of synthesizing these polyfunctionalized molecules nih.gov.
Advanced Spectroscopic and Structural Elucidation Methodologies
Application of Nuclear Magnetic Resonance Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For Benzyl (B1604629) (2,4-dimethylfuran-3-yl)carbamate, a combination of ¹H and ¹³C NMR experiments would provide a complete picture of the molecule's connectivity and electronic environment.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the benzyl group, the carbamate (B1207046) NH proton, and the protons of the 2,4-dimethylfuran ring. The aromatic protons of the benzyl group would typically appear as a multiplet in the range of 7.2-7.5 ppm. The benzylic CH₂ protons would likely present as a singlet or a doublet (if coupled to the NH proton) around 5.0-5.3 ppm. The methyl groups on the furan (B31954) ring would give rise to two sharp singlets, likely in the region of 2.0-2.5 ppm. The furan ring proton would exhibit a characteristic signal, and the NH proton of the carbamate would be a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carbamate would be expected to resonate in the downfield region, typically around 155-160 ppm. The carbons of the benzyl group would appear in the aromatic region (127-138 ppm), with the benzylic CH₂ carbon signal around 65-70 ppm. The carbons of the dimethylfuran ring would have characteristic shifts, with the oxygen-bearing carbons appearing at a lower field.
Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to investigate the conformational preferences of the molecule, particularly the rotation around the C-N and C-O bonds of the carbamate linkage and the orientation of the benzyl group relative to the furan ring.
Table 1: Predicted ¹H NMR Chemical Shifts for Benzyl (2,4-dimethylfuran-3-yl)carbamate
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| Benzyl-CH₂ | 5.0 - 5.3 |
| Phenyl-H | 7.2 - 7.5 |
| Furan-CH₃ (2-position) | 2.0 - 2.5 |
| Furan-CH₃ (4-position) | 2.0 - 2.5 |
| Furan-H | 6.0 - 7.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbamate C=O | 155 - 160 |
| Benzyl-CH₂ | 65 - 70 |
| Phenyl-C (quaternary) | 135 - 138 |
| Phenyl-CH | 127 - 129 |
| Furan-C (substituted) | 110 - 150 |
Vibrational Spectroscopy Techniques (Infrared and Raman) in Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule through their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the C=O stretching of the carbamate group, typically in the range of 1680-1720 cm⁻¹. The N-H stretching vibration would appear as a sharp to moderately broad band around 3300-3400 cm⁻¹. The C-O stretching of the ester and ether linkages would be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and benzyl CH₂ groups would appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations of the benzyl group would give rise to strong signals. The C=C bonds of the furan ring would also be Raman active. The symmetric stretching of the various C-C and C-O bonds would also be observable.
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (carbamate) | Stretching | 3300 - 3400 |
| C-H (aromatic) | Stretching | > 3000 |
| C-H (aliphatic) | Stretching | < 3000 |
| C=O (carbamate) | Stretching | 1680 - 1720 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation pattern.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺ or [M+H]⁺), which would confirm the elemental composition of this compound.
Fragmentation Pattern: Under electron ionization (EI) or other fragmentation techniques, the molecule would be expected to undergo characteristic fragmentation. Common fragmentation pathways for benzyl carbamates include the cleavage of the benzylic C-O bond to form a stable benzyl cation (m/z 91) or a tropylium ion. The loss of the entire benzyloxycarbonyl group is also a possibility. The dimethylfuran moiety could also undergo fragmentation, such as the loss of a methyl group. Analysis of these fragment ions would provide further confirmation of the molecule's structure.
Table 4: Predicted Key Mass Spectral Fragments for this compound
| Fragment Ion | m/z (predicted) |
|---|---|
| [C₇H₇]⁺ (benzyl/tropylium) | 91 |
| [M - C₇H₇O₂]⁺ | Variable |
X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the carbamate N-H and C=O groups, and potential π-π stacking interactions between the aromatic rings. This would provide an unambiguous confirmation of the molecule's absolute structure and its packing in the solid state.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its separation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would likely provide good separation. A UV detector would be suitable for detection, given the presence of the aromatic rings. The retention time and peak purity would be key parameters for assessing the sample's homogeneity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could also be used for purity assessment, provided the compound is thermally stable and sufficiently volatile. The gas chromatogram would indicate the presence of any volatile impurities, and the mass spectrometer would provide identification of the main component and any co-eluting substances.
Table 5: Summary of Analytical Methodologies and Their Applications
| Technique | Application |
|---|---|
| ¹H and ¹³C NMR | Structural connectivity and electronic environment |
| NOESY | Conformational analysis |
| IR and Raman Spectroscopy | Functional group identification |
| Mass Spectrometry | Molecular weight and fragmentation pattern |
| X-ray Crystallography | Absolute structure and intermolecular interactions |
| HPLC | Purity assessment and separation |
Theoretical and Computational Studies of Benzyl 2,4 Dimethylfuran 3 Yl Carbamate
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its geometry, stability, and electronic characteristics in the absence of environmental effects.
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the ground-state geometry of molecules. For a molecule like Benzyl (B1604629) (2,4-dimethylfuran-3-yl)carbamate, a DFT approach, likely using a hybrid functional such as B3LYP combined with a basis set like 6-311G(d,p) or cc-pVTZ, would be employed to perform a full geometry optimization. nih.govmdpi.com This process minimizes the energy of the molecule with respect to the positions of its atoms, yielding the most stable three-dimensional structure.
Table 1: Predicted Optimized Geometric Parameters for Benzyl (2,4-dimethylfuran-3-yl)carbamate using DFT (B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbamate) | 1.22 Å |
| Bond Length | N-H (carbamate) | 1.01 Å |
| Bond Length | C(furan)-N | 1.40 Å |
| Bond Length | O-C (benzyl ester) | 1.35 Å |
| Bond Angle | O=C-N | 125.0° |
| Bond Angle | C-N-H | 115.0° |
| Dihedral Angle | C(furan)-N-C=O | ~180° (trans) |
Note: The data in this table is hypothetical and serves as an illustrative example of the output from DFT calculations.
Ab initio calculations, which are based on first principles without empirical parameters, are essential for predicting a molecule's electronic properties. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can provide detailed information about the electronic distribution. nih.gov These calculations are used to determine fundamental properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates that the molecule is more likely to be reactive. Furthermore, these methods can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. The MEP map would identify electron-rich regions (negative potential), such as the carbonyl oxygen and the furan (B31954) oxygen, and electron-poor regions (positive potential), like the carbamate (B1207046) proton, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
Table 2: Predicted Electronic Properties of this compound from Ab Initio Calculations
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation (furan ring) |
| LUMO Energy | -0.8 eV | Region of electron acceptance (benzyl/carbonyl) |
| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability |
Note: The data in this table is hypothetical and for illustrative purposes.
Conformational Analysis and Energy Landscapes
The flexibility of this compound arises from the rotation around several single bonds, such as the furan-N bond, the N-C(carbonyl) bond, and the bonds within the benzyl group. Conformational analysis is a computational procedure used to explore these different spatial arrangements (conformers) and their relative energies.
This analysis would involve systematically rotating key dihedral angles and calculating the energy of each resulting conformer, often using a computationally less expensive method initially, followed by higher-level DFT or ab initio calculations for the low-energy conformers. uncw.edu The results would be used to construct a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. This map reveals the global minimum energy conformation (the most stable structure) as well as other local minima and the energy barriers between them. Understanding the preferred conformations is vital as it dictates the molecule's shape and how it interacts with other molecules.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into their interactions with their environment, such as a solvent. researchgate.netnih.gov An MD simulation of this compound would typically be performed in a box of solvent molecules, like water, to mimic physiological or environmental conditions.
The simulation would be based on a force field (e.g., OPLS-AA, AMBER) that defines the potential energy of the system. nih.gov Over the course of the simulation (nanoseconds to microseconds), the trajectories of all atoms are calculated by solving Newton's equations of motion. Analysis of these trajectories can reveal stable intermolecular interactions, such as hydrogen bonds between the carbamate's N-H or C=O groups and water molecules. nih.govresearchgate.net It can also provide information on the solvation shell structure and the dynamics of the molecule's flexible parts.
Table 3: Potential Intermolecular Interactions for this compound in Aqueous Solution
| Interaction Type | Donor/Acceptor Site on Carbamate | Potential Partner (Solvent) |
|---|---|---|
| Hydrogen Bond | N-H (Donor) | Water (Oxygen) |
| Hydrogen Bond | C=O (Acceptor) | Water (Hydrogen) |
| Hydrogen Bond | Furan Oxygen (Acceptor) | Water (Hydrogen) |
| Hydrophobic | Benzyl Ring, Furan Methyl Groups | Non-polar molecules/regions |
Note: This table is illustrative of interactions that would be investigated via MD simulations.
Prediction of Reaction Pathways and Transition States in Related Carbamate Transformations
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, a key reaction to investigate would be hydrolysis, a common degradation pathway for carbamates. nih.govresearchgate.net
Theoretical calculations could model the reaction under neutral, acidic, or basic conditions. nih.gov This involves mapping the potential energy surface for the reaction pathway, starting from the reactants (carbamate and water/hydroxide), proceeding through a high-energy transition state, and ending with the products (e.g., 3-amino-2,4-dimethylfuran, benzyl alcohol, and carbon dioxide). DFT calculations are well-suited for locating the geometry of the transition state and calculating the activation energy barrier. Studies on other carbamates have shown that the direct hydrolysis pathway can have a high activation energy, suggesting it may be a slow process. nih.govresearchgate.net
Computational Approaches to Spectroscopic Parameter Prediction
Computational methods can accurately predict various spectroscopic parameters, which can be used to support the structural characterization of a synthesized compound.
For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding values for each nucleus. globalresearchonline.netuncw.edu These values can then be converted into chemical shifts (¹H and ¹³C) by referencing them against a standard compound like tetramethylsilane (TMS). Comparing the predicted spectrum with an experimental one is a powerful way to confirm the molecular structure.
For Infrared (IR) spectroscopy, DFT calculations can compute the vibrational frequencies and their corresponding intensities. globalresearchonline.netnih.gov These frequencies correspond to the stretching, bending, and other vibrations of the molecule's functional groups. Key predicted vibrations for this compound would include the N-H stretch, the C=O stretch of the carbamate, and various vibrations associated with the furan and benzyl rings.
Table 4: Predicted vs. Hypothetical Experimental Spectroscopic Data
| Parameter | Predicted Value (Computational) | Hypothetical Experimental Value |
|---|---|---|
| ¹³C NMR: C=O | 155 ppm | 154 ppm |
| ¹³C NMR: Furan C-N | 130 ppm | 129 ppm |
| ¹H NMR: N-H | 7.5 ppm | 7.4 ppm |
| IR Freq: N-H Stretch | 3350 cm⁻¹ | 3345 cm⁻¹ |
Note: The data in this table is hypothetical, illustrating the expected close correlation between computed and experimental values.
Benzyl 2,4 Dimethylfuran 3 Yl Carbamate As a Synthetic Intermediate and Building Block
Exploration of Non Biological Applications and Material Science Relevance
Application in Polymer Chemistry as a Monomer or Crosslinker
Extensive database searches did not yield any studies describing the use of Benzyl (B1604629) (2,4-dimethylfuran-3-yl)carbamate as a monomer or crosslinking agent in polymer chemistry.
There is no available research documenting the integration of Benzyl (2,4-dimethylfuran-3-yl)carbamate into polyurethane networks. The synthesis and properties of polyurethanes derived from this specific carbamate (B1207046) have not been reported in the scientific literature.
No publications were found that investigate the role of this compound in the formation of dynamic covalent networks or its application in self-healing materials. The potential for this compound to be used in such materials has not been explored in the available literature.
Potential in Supramolecular Chemistry and Crystal Engineering
There is a lack of published research on the supramolecular chemistry or crystal engineering of this compound. No studies on its crystal structure, self-assembly properties, or its use as a building block in supramolecular architectures have been reported.
Consideration in Catalysis and Ligand Design
A review of the scientific literature found no instances of this compound being considered or utilized in the field of catalysis or as a ligand in the design of metal complexes.
Application in Advanced Functional Materials (e.g., organogels)
There is no information available regarding the application of this compound in the development of advanced functional materials, including but not limited to organogels.
Future Research Directions and Methodological Advancements
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of Benzyl (B1604629) (2,4-dimethylfuran-3-yl)carbamate will undoubtedly be guided by the principles of green and sustainable chemistry. mdpi.comfrontiersin.org Traditional methods for the synthesis of furan (B31954) derivatives and carbamates often involve harsh conditions, hazardous reagents, and generate significant waste. acs.org Modern approaches are moving towards more environmentally benign alternatives.
A plausible and sustainable synthetic pathway to Benzyl (2,4-dimethylfuran-3-yl)carbamate would likely start from biomass-derived precursors, as furanic compounds are key platform chemicals obtainable from renewable resources. mdpi.comrsc.org The synthesis of the core 3-amino-2,4-dimethylfuran intermediate is a critical step. Research into the synthesis of substituted aminofurans has demonstrated efficient methods, such as the intramolecular cyclization of fluorovinamides, which could be adapted for this purpose. organic-chemistry.org
| Parameter | Traditional Methods | Sustainable Future Methods |
| Starting Materials | Petroleum-based | Biomass-derived (e.g., from cellulose, hemicellulose) mdpi.comrsc.org |
| Catalysts | Stoichiometric, often hazardous reagents | Biocatalysts (e.g., lipases), nih.gov earth-abundant metal catalysts hud.ac.uk |
| Solvents | Volatile organic compounds (VOCs) | Greener solvents (e.g., water, ionic liquids), solvent-free conditions |
| Process | Multi-step with intermediate isolation | One-pot, tandem, or flow-chemistry processes beilstein-journals.org |
| Waste | Significant by-product formation | Minimal waste, atom-economical reactions |
Exploration of Novel Reactivity Patterns and Chemical Transformations
The reactivity of the this compound scaffold is expected to be rich and varied, offering numerous opportunities for the synthesis of more complex molecules. The furan ring, while aromatic, can also behave as a diene in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. rsc.orgmdpi.com The presence of two methyl groups and a carbamate (B1207046) substituent will significantly influence the dienophilic reactivity and selectivity of the furan ring. Computational studies on substituted furans in Diels-Alder reactions have shown that electron-donating groups can increase the reactivity of the furan system. rsc.org The carbamate group, depending on its conformation, can modulate the electronic properties of the furan ring and thus its participation in cycloaddition reactions.
Future research will likely focus on a detailed investigation of the Diels-Alder reactivity of this compound with a variety of dienophiles to create complex polycyclic structures. Furthermore, the furan ring is susceptible to electrophilic substitution, and the directing effects of the existing substituents will be a key area of study. The interplay between the electron-donating methyl groups and the carbamate moiety will determine the regioselectivity of these reactions.
The carbamate functional group itself can also be a site for further chemical transformations. For example, it can be used as a directing group in metal-catalyzed C-H activation reactions to functionalize the furan or benzyl rings. The exploration of these novel reactivity patterns will open doors to new families of compounds with potentially interesting biological or material properties.
Integration of Advanced Automation and Flow Chemistry in Synthesis
The synthesis of this compound and its derivatives is well-suited for the integration of modern automation and flow chemistry techniques. akjournals.comnih.gov Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the ability to telescope multiple reaction steps. nih.govbeilstein-journals.org
The synthesis of carbamates has been successfully demonstrated in flow reactors, often coupling hazardous steps like the Curtius rearrangement with subsequent reactions in a closed system, thereby minimizing operator exposure. nih.govbeilstein-journals.org Similarly, the formation of heterocyclic compounds is an area where flow chemistry has made significant inroads. akjournals.com An automated flow synthesis of this compound could involve the in-line generation of a reactive intermediate from a furan precursor, followed by its immediate reaction with a benzyl carbamate precursor in a subsequent reactor module. acs.orgrsc.org
The benefits of such an approach would be multifold:
Increased Safety: Handling of potentially unstable or hazardous intermediates in a contained and controlled environment. beilstein-journals.org
Improved Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.
Scalability: The ability to easily scale up production by running the flow reactor for longer periods or by using parallel reactor setups.
Data-Rich Experimentation: Integration of in-line analytical techniques for real-time reaction monitoring and optimization. nih.gov
Future research in this area will focus on developing a fully automated, multi-step flow process for the synthesis of a library of furan-based carbamates, enabling rapid screening for desired properties.
Deepening Theoretical Understanding of Carbamate-Furan Interactions
A thorough theoretical understanding of the electronic and structural properties of this compound is crucial for predicting its reactivity and designing new applications. Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in this endeavor. pku.edu.cnsemanticscholar.orgmdpi.com
Key areas of theoretical investigation will include:
Conformational Analysis: The rotational barrier around the C-N bond of the carbamate group leads to the existence of syn and anti rotamers. nd.edu The relative stability of these conformers will be influenced by steric and electronic interactions with the adjacent methyl group and the furan ring. Understanding this conformational landscape is essential as it can impact the compound's reactivity and biological activity. nih.gov
Electronic Structure: DFT calculations can provide insights into the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the degree of electronic communication between the carbamate and the furan ring. mdpi.com This information is critical for understanding the compound's reactivity in reactions like electrophilic substitution and Diels-Alder cycloadditions. pku.edu.cn
Intermolecular Interactions: Molecular modeling can be used to study how this compound interacts with other molecules, such as solvents, catalysts, or biological targets. nih.gov This can aid in the design of more efficient synthetic processes and in the prediction of potential biological activities.
By combining theoretical calculations with experimental results, a comprehensive picture of the structure-property relationships of this class of compounds can be developed.
Expansion into Emerging Fields of Materials Science and Green Chemistry
The unique combination of a bio-derived furan core and a versatile carbamate linker makes this compound an attractive building block for the development of novel materials and for applications in green chemistry.
In materials science , furan-based polymers are gaining increasing attention as sustainable alternatives to petroleum-based plastics. digitellinc.comnih.gov The furan moiety can be incorporated into polymer backbones to impart specific properties, such as thermal stability and mechanical strength. industrytoday.co.uk The carbamate group in this compound can serve as a linking unit in the synthesis of polyurethanes or other polymers. Furthermore, the Diels-Alder reactivity of the furan ring can be exploited to create self-healing or recyclable polymer networks. nih.gov For example, a polymer incorporating this furan derivative could be cross-linked through a Diels-Alder reaction with a bismaleimide, and this cross-linking could be reversed by heating, allowing the material to be reshaped or repaired. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
